molecular formula C30H49N5O8 B14438160 Destruxin E1 5 CAS No. 79385-96-9

Destruxin E1 5

Cat. No.: B14438160
CAS No.: 79385-96-9
M. Wt: 607.7 g/mol
InChI Key: ZYTHYMZQQBWDDS-UHFFFAOYSA-N
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Description

Destruxin E1 5 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins, including this compound, are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Destruxin E1 5 involves several key steps. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner. This protected diol is then converted to an epoxide after macrocyclization . The total synthesis of this compound was achieved using solution-phase synthesis, which allows for the preparation of the cyclization precursor .

Industrial Production Methods

Industrial production of this compound typically involves the use of solid-phase peptide synthesis and macrolactonization in solution. This method allows for the scalable synthesis of this compound on a gram scale .

Chemical Reactions Analysis

Types of Reactions

Destruxin E1 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxide moiety in this compound is particularly reactive and can undergo nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include MNBA-DMAPO for macrolactonization and various nucleophiles for epoxide ring-opening reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution of the epoxide moiety can lead to the formation of various substituted derivatives .

Comparison with Similar Compounds

Destruxin E1 5 is part of a family of destruxins, which includes Destruxin A, B, and other analogs. Compared to Destruxin A and B, this compound exhibits higher antiproliferative activity against cancer cell lines and is more potent in inhibiting V-ATPase . The unique structure of this compound, particularly its epoxide moiety, contributes to its distinct biological activities .

List of Similar Compounds

  • Destruxin A
  • Destruxin B
  • Destruxin C
  • Destruxin D

This compound stands out due to its potent biological activities and unique structural features, making it a valuable compound for various scientific research applications.

Properties

CAS No.

79385-96-9

Molecular Formula

C30H49N5O8

Molecular Weight

607.7 g/mol

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38)

InChI Key

ZYTHYMZQQBWDDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C

Origin of Product

United States

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